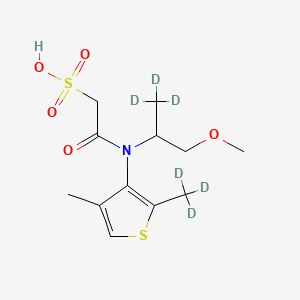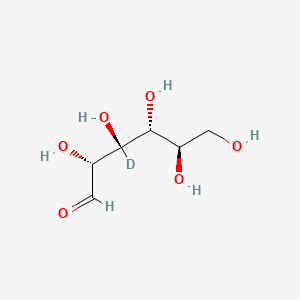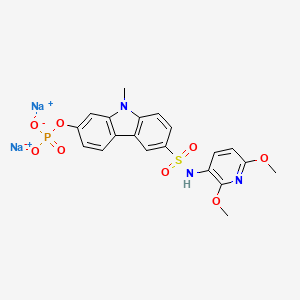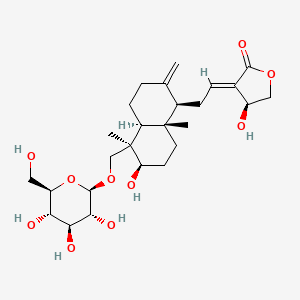
Dimethenamid ESA-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethenamid ESA-d6 is a deuterium-labeled version of Dimethenamid ESA. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dimethenamid ESA-d6 involves the incorporation of deuterium atoms into the Dimethenamid ESA molecule. This process typically includes the following steps:
First Contact Reaction: A compound with a specific structure reacts with (2S)-1-hydroxypropyl-2-amine in the presence of an acid to form an intermediate compound.
Second Contact Reaction: The intermediate compound reacts with a methyl etherification reagent in the presence of a base to form another intermediate.
Third Contact Reaction: The final intermediate reacts with chloroacetyl chloride in the presence of a base to yield Dimethenamid ESA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium and maintain the integrity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethenamid ESA-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Dimethenamid ESA-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
Mecanismo De Acción
Dimethenamid ESA-d6 exerts its effects through its labeled counterpart, Dimethenamid ESA. The mechanism involves the inhibition of very long chain fatty acid synthesis, which is crucial for cell membrane integrity and function. This inhibition disrupts cellular processes, leading to the herbicidal effects observed .
Comparación Con Compuestos Similares
Similar Compounds
- Acetochlor ESA
- Alachlor ESA
- Flufenacet ESA
- Metolachlor ESA
- Propachlor ESA
- Butachlor ESA
- Dimethachlor ESA
Uniqueness
Dimethenamid ESA-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This feature distinguishes it from other similar compounds that do not have isotope labeling .
Propiedades
Fórmula molecular |
C12H19NO5S2 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-[[4-methyl-2-(trideuteriomethyl)thiophen-3-yl]-(1,1,1-trideuterio-3-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3 |
Clave InChI |
YMYKMSAZEZQEER-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CS1)C)N(C(COC)C([2H])([2H])[2H])C(=O)CS(=O)(=O)O |
SMILES canónico |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)






![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)

![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

